4,6-Disulphoisophthalic acid
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Overview
Description
4,6-Disulfoisophthalic acid, also known as 4,6-disulfobenzene-1,3-dicarboxylic acid, is an organic compound with the molecular formula C8H6O10S2. It is characterized by the presence of two sulfonic acid groups and two carboxylic acid groups attached to a benzene ring. This compound is notable for its high solubility in water and its applications in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-disulfoisophthalic acid typically involves the sulfonation of isophthalic acid. One common method is to react isophthalic acid with sulfuric acid under controlled conditions to introduce the sulfonic acid groups at the 4 and 6 positions on the benzene ring. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods
In an industrial setting, the production of 4,6-disulfoisophthalic acid can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,6-Disulfoisophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the sulfonic acid groups act as directing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
4,6-Disulfoisophthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4,6-disulfoisophthalic acid involves its ability to interact with various molecular targets. The sulfonic acid groups can form strong hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound can act as a chelating agent, binding to metal ions and influencing their biological availability .
Comparison with Similar Compounds
Similar Compounds
Isophthalic acid: Lacks the sulfonic acid groups, making it less soluble in water.
Terephthalic acid: Similar structure but with carboxylic acid groups at the 1 and 4 positions.
Phthalic acid: Carboxylic acid groups at the 1 and 2 positions, different reactivity profile.
Uniqueness
4,6-Disulfoisophthalic acid is unique due to the presence of both sulfonic and carboxylic acid groups, which confer distinct chemical properties such as high solubility in water and the ability to participate in a wide range of chemical reactions .
Properties
CAS No. |
22411-53-6 |
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Molecular Formula |
C8H6O10S2 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
4,6-disulfobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H6O10S2/c9-7(10)3-1-4(8(11)12)6(20(16,17)18)2-5(3)19(13,14)15/h1-2H,(H,9,10)(H,11,12)(H,13,14,15)(H,16,17,18) |
InChI Key |
QZVPBBKGFDYOJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
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